1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorobenzyl group, a phthalazinone moiety, and a urea linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea typically involves the following steps:
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Formation of the Phthalazinone Intermediate:
- Starting with 3-methylphthalic anhydride, it undergoes a cyclization reaction with hydrazine hydrate to form 3-methyl-4-oxo-3,4-dihydrophthalazine.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
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N-Alkylation:
- The phthalazinone intermediate is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).
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Urea Formation:
- The alkylated phthalazinone is reacted with an isocyanate or a carbamoyl chloride to form the final urea derivative.
- Reaction conditions: Room temperature to moderate heating, depending on the reactivity of the isocyanate or carbamoyl chloride used.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methyl group on the phthalazinone ring can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The nitro group (if present) on the chlorobenzyl moiety can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
- Oxidation of the methyl group yields a carboxylic acid derivative.
- Reduction of a nitro group yields an amine derivative.
- Substitution of the chlorine atom yields various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea depends on its specific application. Generally, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting transcription and replication processes.
Comparison with Similar Compounds
1-Benzyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea: Lacks the chlorine atom on the benzyl group.
1-(4-Methylbenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea: Has a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness: 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and interaction with other molecules. This chlorine atom can also serve as a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXYXGJSBXYKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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